molecular formula C13H21NO3 B592347 Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363381-22-9

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B592347
CAS RN: 1363381-22-9
M. Wt: 239.315
InChI Key: KHCPHQZPEYFYRA-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is an organic intermediate often used in drug design . It has been reported to be used in the preparation of a compound that acts as a GPR119 agonist for the treatment of diabetes and metabolic diseases .


Synthesis Analysis

The synthesis of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can be achieved from 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester. This compound is first used to prepare 4-vinylpiperidine-1-carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .


Molecular Structure Analysis

The molecular formula of Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is C13H21NO3 . The average mass is 239.311 Da and the monoisotopic mass is 239.152145 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate are not detailed in the sources, it is known to be a useful compound for the preparation of diaminopyrimidines as EGFR inhibitors .

Scientific Research Applications

Preparation of Diaminopyrimidines as EGFR Inhibitors

“Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate” is used in the preparation of diaminopyrimidines, which are known to be Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR inhibitors are a type of targeted therapy used in the treatment of cancers that are driven by mutations in the EGFR gene.

Chemical Synthesis

This compound is often used in chemical synthesis due to its unique structure. The presence of both a carboxylate group and a spirocyclic structure makes it a versatile reagent in organic synthesis .

Pharmaceutical Research

The compound’s structure suggests potential use in pharmaceutical research, particularly in the development of new drugs. Its spirocyclic structure is common in many biologically active compounds .

Material Science

In material science, this compound could potentially be used in the synthesis of new materials. The spirocyclic structure could impart unique properties to the resulting material .

Safety and Hazards

While specific safety and hazard information for Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is not detailed in the sources, general precautions such as wearing protective gloves and breathing apparatus in the event of a fire are recommended .

properties

IUPAC Name

tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCPHQZPEYFYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363381-22-9
Record name 2-Azaspiro[3.5]nonan-7-one, NBOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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